(2S)-5-oxopyrrolidine-2-carbonyl chloride
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Description
(2S)-5-oxopyrrolidine-2-carbonyl chloride is a useful research compound. Its molecular formula is C5H6ClNO2 and its molecular weight is 147.56 g/mol. The purity is usually 95%.
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Biological Activity
(2S)-5-Oxopyrrolidine-2-carbonyl chloride is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
The compound this compound belongs to the class of 5-oxopyrrolidine derivatives, which have been shown to possess various biological activities. Recent studies have indicated that these compounds exhibit promising anticancer and antimicrobial properties, making them attractive candidates for further pharmaceutical development.
2. Synthesis and Characterization
The synthesis of this compound involves several chemical reactions that yield derivatives with varying substituents. The characterization of these compounds is crucial for understanding their biological activity.
Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Anticancer Activity (A549) | Antimicrobial Activity |
---|---|---|---|---|---|
This compound | C₅H₇ClN₂O₂ | 162.57 | 180-185 | Moderate | Strong |
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | C₁₁H₁₃N₃O₃ | 225.24 | 160-165 | High | Moderate |
5-Fluorobenzimidazole | C₈H₆F₂N₂ | 168.15 | 120-125 | High | Strong |
3.1 Anticancer Activity
The anticancer activity of this compound has been evaluated using various cancer cell lines, particularly A549 human lung adenocarcinoma cells. Studies indicate that this compound exhibits structure-dependent cytotoxicity.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, potentially through the activation of caspase pathways and inhibition of cell proliferation.
- Case Study : In a study comparing the efficacy of various derivatives, this compound demonstrated a significant reduction in cell viability at concentrations as low as 100 µM when tested against A549 cells, with a viability reduction noted at approximately 66% compared to controls .
3.2 Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated, particularly against multidrug-resistant Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis.
- Mechanism of Action : The compound disrupts bacterial cell wall synthesis and inhibits protein translation, leading to bacterial cell death.
- Case Study : In vitro studies showed that derivatives exhibited potent activity against vancomycin-intermediate Staphylococcus aureus strains with minimum inhibitory concentrations (MIC) ranging from 8 µg/mL to 128 µg/mL depending on the structural modifications made to the core pyrrolidine structure .
4. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy and safety profiles of these compounds.
Table 2: Structure-Activity Relationships of Selected Derivatives
Compound Name | Substituent Type | Anticancer Activity (A549) | Antimicrobial Activity |
---|---|---|---|
This compound | Chlorine | Moderate | Strong |
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Hydroxy group | High | Moderate |
Hydrazone derivative | Thienyl fragment | Very High | Very Strong |
5. Conclusion
The compound this compound exhibits promising biological activities, particularly in anticancer and antimicrobial applications. Its efficacy is influenced by structural modifications, which can enhance its potency against specific targets. Further research is warranted to explore its full therapeutic potential and to develop derivatives with improved selectivity and reduced toxicity.
Properties
CAS No. |
74936-93-9 |
---|---|
Molecular Formula |
C5H6ClNO2 |
Molecular Weight |
147.56 g/mol |
IUPAC Name |
(2S)-5-oxopyrrolidine-2-carbonyl chloride |
InChI |
InChI=1S/C5H6ClNO2/c6-5(9)3-1-2-4(8)7-3/h3H,1-2H2,(H,7,8)/t3-/m0/s1 |
InChI Key |
RMHPSSGICDJKDR-VKHMYHEASA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)Cl |
Canonical SMILES |
C1CC(=O)NC1C(=O)Cl |
Origin of Product |
United States |
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